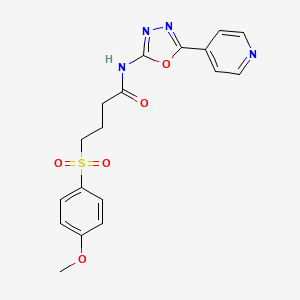

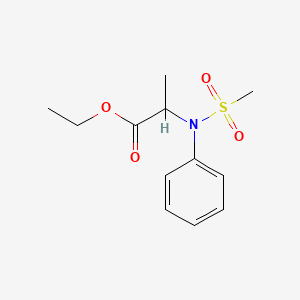

![molecular formula C18H20N2O4S2 B2542926 2-(2-(乙磺酰基)苯甲酰胺基)-4,5,6,7-四氢苯并[b]噻吩-3-甲酰胺 CAS No. 886922-14-1](/img/structure/B2542926.png)

2-(2-(乙磺酰基)苯甲酰胺基)-4,5,6,7-四氢苯并[b]噻吩-3-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related compounds, such as alkyl 2-aminobenzo[b]thiophene-3-carboxylates, involves the Gewald three-component reaction, which is a reaction between cyclohexanones, alkyl cyanoacetates, and sulfur . This reaction is followed by a dehydrogenation step in benzonitrile under an air atmosphere to afford the desired product . Another related synthesis involves an oxidation-aromatization process using dimethyl sulfoxide catalyzed by p-toluenesulfonic acid . These methods could potentially be adapted for the synthesis of 2-(2-(Ethylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide by introducing the appropriate functional groups at the relevant steps.

Molecular Structure Analysis

The molecular structure of related compounds has been confirmed using various analytical techniques such as IR, ^1H NMR, MS, and elemental analysis . These techniques would also be applicable in analyzing the structure of 2-(2-(Ethylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide to ensure the correct synthesis and purity of the compound.

Chemical Reactions Analysis

The reactivity of similar compounds, such as ethyl 2-diazo-4,5,6,7-tetrahydrobenzo[b]thiophene 3-carboxylate, has been studied, showing that they can react with various chemical reagents to yield a variety of fused thiophene derivatives with potential pharmaceutical uses . This suggests that 2-(2-(Ethylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide could also undergo various chemical reactions to create new derivatives with possible therapeutic properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized, including their spectral properties (UV-Vis, IR, ^1H NMR, and EPR), conductance, thermal analysis, and magnetic moments . These properties are crucial for understanding the behavior of the compounds in biological systems and for their potential application as pharmaceuticals. The same types of analyses would be necessary to fully characterize the physical and chemical properties of 2-(2-(Ethylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide.

Relevant Case Studies

Although the provided papers do not mention case studies directly related to the compound , one study does discuss the anti-rheumatic potential of a structurally similar compound and its metal complexes, demonstrating significant antioxidant, analgesic, and anti-rheumatic effects in an in vivo collagen-adjuvant arthritis model in rats . This indicates that derivatives of tetrahydrobenzo[b]thiophene, such as 2-(2-(Ethylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide, may also have therapeutic potential that could be explored in future case studies.

科学研究应用

杂环合成

与“2-(2-(乙磺酰基)苯甲酰胺基)-4,5,6,7-四氢苯并[b]噻吩-3-甲酰胺”相关的化合物已被用于合成各种杂环化合物。例如,合成了苯并[b]噻吩-2-基-腙基酯,用于生产包括吡唑、异恶唑、嘧啶和三嗪衍生物在内的衍生物,展示了这类化合物在有机合成中的多功能性 (Mohareb 等,2004).

抑制细胞粘附

研究表明,苯并[b]噻吩的衍生物可以抑制内皮细胞上 E-选择素、ICAM-1 和 VCAM-1 等粘附分子的表达,减少中性粒细胞的粘附,并可能在抗炎治疗中提供治疗应用 (Boschelli 等,1995).

抗心律失常和抗焦虑活性

由相关化合物合成的新的噻吩衍生物显示出显着的抗心律失常、血清素拮抗剂和抗焦虑活性,表明在药理治疗中具有潜在用途 (Amr 等,2010).

眼部降压剂

苯并[b]噻吩磺酰胺的衍生物,例如与所讨论化合物相关的衍生物,已经过研究,以了解它们作为眼部碳酸酐酶局部活性抑制剂的潜力,这可能有利于治疗青光眼等疾病 (Graham 等,1989).

未来方向

Thiophene derivatives have massively contributed to the growth of chemistry materials which have shown promising developments towards new technologies in electronics . At the same time, thiophene-derived small organic molecules have shown a wide variety of applications including agrochemical and pharmaceutical fields . Therefore, the study and development of “2-(2-(Ethylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide” and similar compounds could have significant implications for these fields in the future.

作用机制

Target of Action

Thiophene derivatives, which this compound is a part of, have been known to exhibit a variety of biological effects . They have shown anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Mode of Action

It is known that thiophene derivatives interact with their targets in a variety of ways, leading to different biological effects . For instance, some thiophene derivatives are known to block voltage-gated sodium channels .

Biochemical Pathways

Thiophene derivatives are known to affect a variety of biochemical pathways due to their diverse biological activities .

Result of Action

Thiophene derivatives are known to have a variety of effects at the molecular and cellular level, depending on their specific targets and mode of action .

属性

IUPAC Name |

2-[(2-ethylsulfonylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O4S2/c1-2-26(23,24)14-10-6-4-8-12(14)17(22)20-18-15(16(19)21)11-7-3-5-9-13(11)25-18/h4,6,8,10H,2-3,5,7,9H2,1H3,(H2,19,21)(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQIKMKZQTXGWKE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=CC=CC=C1C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[Methyl(4-methylphenyl)amino]benzaldehyde](/img/structure/B2542843.png)

![3-(2-chlorobenzyl)-7-hydroxy-1-methyl-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2542844.png)

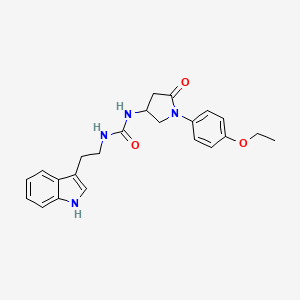

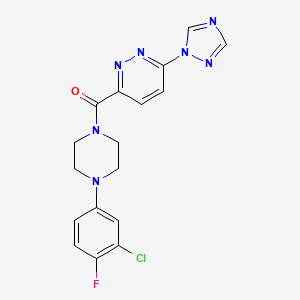

![methyl 4-(2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzoate](/img/structure/B2542850.png)

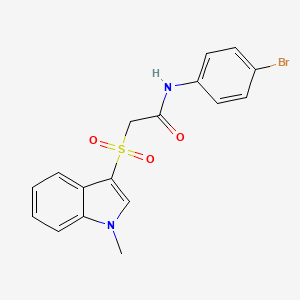

![N-(4-ethoxyphenyl)-2-((1-ethyl-6-(4-fluorobenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2542852.png)

![2-(2-Chlorophenyl)-1-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B2542861.png)

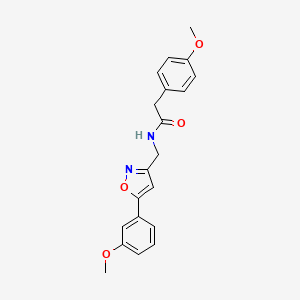

![N-(3,4-dimethylphenyl)-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B2542863.png)